2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone
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Overview
Description
2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pyridin-3-ylethanone moiety. The unique structure of this compound contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone typically involves the reaction of methyl p-sulfone benzyl halide with activated zinc powder to form a zinc reagent. This reagent then undergoes a condensation reaction with 6-methyl nicotinoyl chloride in the presence of a metal catalyst. The final product is obtained through recrystallization, achieving a high purity level suitable for industrial production .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methylsulfide group.
Substitution: The compound can participate in substitution reactions, where the methanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory properties, the compound acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Shares the methanesulfonylphenyl moiety but differs in the acetic acid group.
Etoricoxib: Contains a similar methanesulfonylphenyl structure and is also a selective COX-2 inhibitor.
Uniqueness
2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone is unique due to its specific combination of the methanesulfonylphenyl and pyridin-3-ylethanone groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAGCAGFPGSQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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